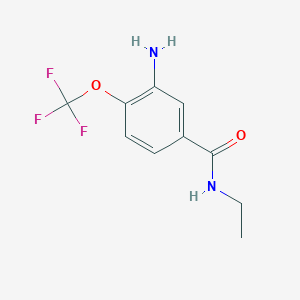3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide
CAS No.:
Cat. No.: VC13513767
Molecular Formula: C10H11F3N2O2
Molecular Weight: 248.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11F3N2O2 |
|---|---|
| Molecular Weight | 248.20 g/mol |
| IUPAC Name | 3-amino-N-ethyl-4-(trifluoromethoxy)benzamide |
| Standard InChI | InChI=1S/C10H11F3N2O2/c1-2-15-9(16)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16) |
| Standard InChI Key | BHPZNSZHHVDBDS-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
| Canonical SMILES | CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzamide core (C₆H₅CONH₂) modified with three key substituents:
-
N-ethyl group: A two-carbon alkyl chain attached to the amide nitrogen.
-
3-amino group: A primary amine (–NH₂) at the meta position of the benzene ring.
-
4-trifluoromethoxy group: A trifluoromethoxy (–OCF₃) moiety at the para position.
This configuration combines electron-withdrawing (trifluoromethoxy) and electron-donating (amino) groups, creating a polarized aromatic system that influences reactivity and intermolecular interactions .
Physicochemical Parameters
While experimental data for the exact compound are scarce, estimates can be derived from structurally similar molecules:
The trifluoromethoxy group significantly enhances lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability in pharmacological contexts.
Synthetic Pathways
Retrosynthetic Analysis
The compound can be conceptualized as arising from three key building blocks:
-
Benzene ring: Functionalized with amino and trifluoromethoxy groups.
-
Amide linkage: Formed between the aromatic carboxylic acid and ethylamine.
-
Trifluoromethoxy introduction: Requires specialized fluorination reagents.
Proposed Synthesis Route
A plausible multi-step synthesis could involve:
Step 1: Nitration and Trifluoromethoxylation
-
Starting material: 4-hydroxybenzoic acid.
-
Nitration at position 3 using HNO₃/H₂SO₄ to yield 3-nitro-4-hydroxybenzoic acid.
-
Trifluoromethoxylation via OCF₃ introduction using silver trifluoromethoxide (AgOCF₃) under anhydrous conditions .
Step 2: Reduction of Nitro Group
-
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 3-amino-4-(trifluoromethoxy)benzoic acid .
Step 3: Amide Formation
-
Activation of the carboxylic acid as an acid chloride (SOCl₂) followed by reaction with ethylamine to form the final amide .
Step 4: Purification
-
Recrystallization from ethanol/water or chromatography on silica gel.
Biological Activity and Mechanisms
Hypothesized Targets
Based on structural analogs, 3-amino-N-ethyl-4-(trifluoromethoxy)benzamide may interact with:
Enzyme Systems
-
Cyclooxygenase-2 (COX-2): Fluorinated benzamides often exhibit anti-inflammatory activity via COX-2 inhibition.
-
Histone Deacetylases (HDACs): The amino group could coordinate zinc in HDAC active sites, similar to vorinostat derivatives .
Receptor Targets
-
G Protein-Coupled Receptors (GPCRs): The trifluoromethoxy group may enhance binding to amineergic receptors (e.g., serotonin 5-HT₃).
Structure-Activity Relationships (SAR)
Key structural features influencing activity:
Challenges and Future Directions
Synthetic Hurdles
-
Trifluoromethoxylation Efficiency: Current methods for –OCF₃ introduction suffer from low yields (<50%) .
-
Amino Group Protection: Requires careful deprotection to avoid side reactions during synthesis.
Biological Testing Priorities
-
In vitro cytotoxicity screening against NCI-60 cell lines.
-
Pharmacokinetic profiling of absorption/distribution properties.
-
Target identification via protein affinity chromatography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume